(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a chiral amine under specific conditions to ensure the desired stereochemistry. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
Phenethylamine: Lacks the propan-2-yloxy group and has a simpler structure.
Uniqueness
(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H18ClNO |
---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
(1R)-1-(4-propan-2-yloxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)13-11-6-4-10(5-7-11)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m1./s1 |
InChI Key |
ZFAXPIYAUOLSGN-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(C)C)N.Cl |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)N.Cl |
Origin of Product |
United States |
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